molecular formula C16H16ClN3O B2383835 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole CAS No. 876891-19-9

1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole

Cat. No. B2383835
CAS RN: 876891-19-9
M. Wt: 301.77
InChI Key: HKNUFVCYHZPDCX-UHFFFAOYSA-N
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Description

The compound “1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole” is an organic compound containing a benzotriazole group, a propyl linker, and a 4-chloro-3-methylphenoxy group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a benzotriazole with a suitable 3-(4-chloro-3-methylphenoxy)propyl derivative .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzotriazole ring attached to a 4-chloro-3-methylphenoxy group via a three-carbon (propyl) linker .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzotriazole group, the ether linkage, and the chloro-substituted aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the benzotriazole, ether, and chloro-substituted aromatic ring) would influence its properties .

Scientific Research Applications

UV Stabilizers and Environmental Presence

Environmental Detection and Analysis Benzotriazoles, including variants similar to 1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole, are widely used as UV filters in various products and as corrosion inhibitors in industrial applications. Their presence in environmental samples like sediment and sewage sludge has been documented, highlighting their persistence and potential ecological impact. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) have been employed for their detection and quantification, indicating widespread environmental distribution and accumulation (Zhang et al., 2011).

Degradation Studies Research into the degradation mechanisms of benzotriazoles under various conditions, such as aerobic biological degradation in activated sludge and sunlight photolysis, has provided insights into their environmental fate. Transformation products and pathways have been identified, suggesting partial persistence and the role of both biotic and abiotic processes in their degradation (Huntscha et al., 2014); (Weidauer et al., 2016).

Toxicity and Environmental Impact The toxicity of benzotriazole derivatives towards aquatic species has been explored, indicating their potential to induce toxic effects in the environment. Studies have assessed the acute toxicity of these compounds to bacteria, fish, and invertebrates, contributing to understanding their ecological risks (Pillard et al., 2001).

Human Exposure and Health Effects Investigations into the presence of benzotriazole derivatives in human urine across several countries have provided evidence of human exposure to these compounds. This research underscores the need for further studies on their health implications and potential pathways of human exposure (Asimakopoulos et al., 2013).

Chemical Synthesis and Applications Beyond environmental concerns, research on benzotriazoles includes their synthesis for various applications, such as enzymatic synthesis of UV-absorbers for polymer materials, highlighting their utility in industrial processes (Schroeder et al., 2007).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. It could potentially interact with biological systems in a variety of ways depending on its structure and functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its precise chemical structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

1-[3-(4-chloro-3-methylphenoxy)propyl]benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c1-12-11-13(7-8-14(12)17)21-10-4-9-20-16-6-3-2-5-15(16)18-19-20/h2-3,5-8,11H,4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNUFVCYHZPDCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCN2C3=CC=CC=C3N=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole

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